molecular formula C11H9N5O3 B5140044 N-(3-NITROPHENYL)-N'-(2-PYRAZINYL)UREA

N-(3-NITROPHENYL)-N'-(2-PYRAZINYL)UREA

Cat. No.: B5140044
M. Wt: 259.22 g/mol
InChI Key: SYDMDTUZCYKIMN-UHFFFAOYSA-N
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Description

N-(3-NITROPHENYL)-N’-(2-PYRAZINYL)UREA is a chemical compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of nitrophenyl and pyrazinyl groups in the molecule suggests potential biological activity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-NITROPHENYL)-N’-(2-PYRAZINYL)UREA typically involves the reaction of 3-nitroaniline with 2-pyrazinecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as carbodiimide or using a condensation reaction with urea derivatives. The reaction conditions may include:

  • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
  • Temperature: Room temperature to reflux conditions
  • Catalysts: Acid or base catalysts to facilitate the reaction

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, purification steps, and quality control are crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(3-NITROPHENYL)-N’-(2-PYRAZINYL)UREA can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium dithionite

    Substitution Reagents: Nucleophiles such as amines or thiols

    Hydrolysis Conditions: Acidic or basic aqueous solutions

Major Products Formed

    Reduction: Formation of N-(3-aminophenyl)-N’-(2-pyrazinyl)urea

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

    Hydrolysis: Formation of 3-nitroaniline and 2-pyrazinecarboxylic acid

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-NITROPHENYL)-N’-(2-PYRAZINYL)UREA depends on its interaction with molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazinyl group can enhance binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Nitrophenyl)-N’-(2-pyridyl)urea
  • N-(4-Nitrophenyl)-N’-(2-pyrazinyl)urea
  • N-(3-Nitrophenyl)-N’-(2-thiazolyl)urea

Comparison

N-(3-NITROPHENYL)-N’-(2-PYRAZINYL)UREA is unique due to the presence of both nitrophenyl and pyrazinyl groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3-nitrophenyl)-3-pyrazin-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O3/c17-11(15-10-7-12-4-5-13-10)14-8-2-1-3-9(6-8)16(18)19/h1-7H,(H2,13,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDMDTUZCYKIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824028
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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